1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone
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Overview
Description
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines elements of benzodioxole, dihydrothieno, and piperidine, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the synthesis might start with the bromination of benzo[d][1,3]dioxole, followed by coupling with a piperidine derivative under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules, disrupting their assembly and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Dihydrothieno derivatives: Compounds with similar dihydrothieno structures are also explored for their biological activities.
Uniqueness
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-17(12-3-4-14-15(8-12)27-11-26-14)13-2-1-5-21(9-13)20(23)19-18-16(10-28-19)24-6-7-25-18/h3-4,8,10,13H,1-2,5-7,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRYYCIMUAGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CS2)OCCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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